molecular formula C30H22F2 B15172317 2-[2,2-Bis(4-fluorophenyl)ethenyl]-1-methyl-3-phenyl-1H-indene CAS No. 919789-15-4

2-[2,2-Bis(4-fluorophenyl)ethenyl]-1-methyl-3-phenyl-1H-indene

Cat. No.: B15172317
CAS No.: 919789-15-4
M. Wt: 420.5 g/mol
InChI Key: HUYRENQPLBFXAJ-UHFFFAOYSA-N
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Description

2-[2,2-Bis(4-fluorophenyl)ethenyl]-1-methyl-3-phenyl-1H-indene is a complex organic compound characterized by its unique structure, which includes fluorinated phenyl groups and an indene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,2-Bis(4-fluorophenyl)ethenyl]-1-methyl-3-phenyl-1H-indene typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the use of Suzuki-Miyaura coupling reactions, which involve the reaction of boronic acids with halogenated aromatic compounds in the presence of a palladium catalyst . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2,2-Bis(4-fluorophenyl)ethenyl]-1-methyl-3-phenyl-1H-indene can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenation and nitration reactions can be performed using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-[2,2-Bis(4-fluorophenyl)ethenyl]-1-methyl-3-phenyl-1H-indene has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[2,2-Bis(4-fluorophenyl)ethenyl]-1-methyl-3-phenyl-1H-indene exerts its effects is largely dependent on its interaction with molecular targets. The fluorinated phenyl groups can enhance binding affinity to certain proteins or enzymes, potentially altering their activity. The indene core may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2,2-Bis(4-fluorophenyl)ethenyl]-1-methyl-3-phenyl-1H-indene is unique due to its specific combination of fluorinated phenyl groups and an indene core, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications requiring precise molecular interactions and stability.

Properties

CAS No.

919789-15-4

Molecular Formula

C30H22F2

Molecular Weight

420.5 g/mol

IUPAC Name

2-[2,2-bis(4-fluorophenyl)ethenyl]-1-methyl-3-phenyl-1H-indene

InChI

InChI=1S/C30H22F2/c1-20-26-9-5-6-10-27(26)30(23-7-3-2-4-8-23)28(20)19-29(21-11-15-24(31)16-12-21)22-13-17-25(32)18-14-22/h2-20H,1H3

InChI Key

HUYRENQPLBFXAJ-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC=CC=C2C(=C1C=C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C5=CC=CC=C5

Origin of Product

United States

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